trans-4-((2-Amino-3,5-dibromobenzyl)(methyl)amino)cyclohexanol
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Overview
Description
trans-4-((2-Amino-3,5-dibromobenzyl)(methyl)amino)cyclohexanol: is a chemical compound with the molecular formula C13H18Br2N2O. It is known for its applications in the pharmaceutical industry, particularly as an active metabolite of expectorants like bromhexine . This compound is characterized by its unique structure, which includes a cyclohexanol ring substituted with a dibromobenzyl group and an amino group.
Preparation Methods
The synthesis of trans-4-((2-Amino-3,5-dibromobenzyl)(methyl)amino)cyclohexanol involves several steps:
Starting Materials: The synthesis begins with ortho-nitrobenzaldehyde, which is reduced using an iron powder/glacial acetic acid system to obtain ortho-aminobenzaldehyde.
Bromination: The ortho-aminobenzaldehyde is then brominated using bromine to produce 2-amino-3,5-dibromobenzaldehyde.
Condensation: This intermediate is condensed with trans-4-aminocyclohexanol to form an imine product.
Reduction and Acidification: The imine product is then reduced and acidified to yield this compound.
Chemical Reactions Analysis
trans-4-((2-Amino-3,5-dibromobenzyl)(methyl)amino)cyclohexanol undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or bromine groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
trans-4-((2-Amino-3,5-dibromobenzyl)(methyl)amino)cyclohexanol has several scientific research applications:
Mechanism of Action
The mechanism of action of trans-4-((2-Amino-3,5-dibromobenzyl)(methyl)amino)cyclohexanol involves its role as a mucolytic agent. It stimulates the synthesis and release of surfactant by type II pneumocytes, which reduces the adhesion of mucus to the bronchial wall and improves its transport . This action helps in clearing the airways and providing protection against infections and irritants .
Comparison with Similar Compounds
trans-4-((2-Amino-3,5-dibromobenzyl)(methyl)amino)cyclohexanol can be compared with similar compounds like:
Ambroxol: Another mucolytic agent with a similar structure but different pharmacokinetic properties.
Bromhexine: The parent compound from which this compound is derived.
trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol: A closely related compound with slight structural differences.
The uniqueness of this compound lies in its specific substitutions and its role as an active metabolite with enhanced activity and lower toxicity compared to its parent compound .
Properties
Molecular Formula |
C14H20Br2N2O |
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Molecular Weight |
392.13 g/mol |
IUPAC Name |
4-[(2-amino-3,5-dibromophenyl)methyl-methylamino]cyclohexan-1-ol |
InChI |
InChI=1S/C14H20Br2N2O/c1-18(11-2-4-12(19)5-3-11)8-9-6-10(15)7-13(16)14(9)17/h6-7,11-12,19H,2-5,8,17H2,1H3 |
InChI Key |
FKOOOXFFENQODT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCC(CC2)O |
Origin of Product |
United States |
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